molecular formula C17H26ClN3O5 B6661979 methyl 5-[[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]methyl]-2-methoxybenzoate;hydrochloride

methyl 5-[[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]methyl]-2-methoxybenzoate;hydrochloride

Cat. No.: B6661979
M. Wt: 387.9 g/mol
InChI Key: AJMMWWQFDYVRPF-RSAXXLAASA-N
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Description

Methyl 5-[[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]methyl]-2-methoxybenzoate;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]methyl]-2-methoxybenzoate;hydrochloride typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core benzoate structure, followed by the sequential addition of amino and methoxy groups. Common reagents used in these steps include methanesulfonic acid, phenylhydrazine hydrochloride, and various protecting groups to ensure selective reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where precise control over temperature, pressure, and reagent addition is maintained. The use of automated systems to monitor and adjust reaction conditions ensures high yield and purity of the final product. Additionally, purification steps such as crystallization and chromatography are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]methyl]-2-methoxybenzoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen to the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like hydroxide or halides.

Common Reagents and Conditions

The reactions mentioned above typically require specific conditions:

    Oxidation: Conducted in acidic or basic media at elevated temperatures.

    Reduction: Performed under anhydrous conditions to prevent side reactions.

    Substitution: Often carried out in polar solvents like water or alcohols to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Scientific Research Applications

Methyl 5-[[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]methyl]-2-methoxybenzoate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-[[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]methyl]-2-methoxybenzoate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]methyl]-2-methoxybenzoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 5-[[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]methyl]-2-methoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5.ClH/c1-10(2)15(18)16(22)20-9-14(21)19-8-11-5-6-13(24-3)12(7-11)17(23)25-4;/h5-7,10,15H,8-9,18H2,1-4H3,(H,19,21)(H,20,22);1H/t15-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMMWWQFDYVRPF-RSAXXLAASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NCC1=CC(=C(C=C1)OC)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)NCC1=CC(=C(C=C1)OC)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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